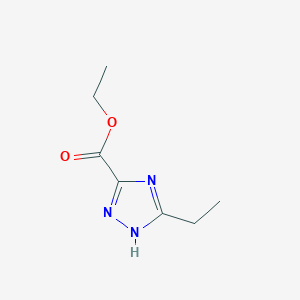
4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one
Descripción general
Descripción
4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one (4-AEPDHP) is a heterocyclic compound that has been studied for its potential in a variety of scientific applications. It is a versatile compound, with unique properties that make it an attractive option for researchers. It has a wide range of uses, from synthesizing other compounds to being used as a drug target. 4-AEPDHP is a valuable compound for scientists, and its uses are only beginning to be explored.
Aplicaciones Científicas De Investigación
Amino Triazoles in Organic Synthesis
Amino triazoles, including compounds structurally related to the queried chemical, serve as raw materials in the fine organic synthesis industry, showing utility across a range of applications. These compounds have been used in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The versatility in applications hints at the potential for 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one to be explored in similar contexts, although specific applications would depend on its unique chemical reactivity and properties (Nazarov et al., 2021).
Pyridazinone Compounds as COX-2 Inhibitors
Pyridazinone derivatives, such as ABT-963, have been highlighted for their selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. These compounds exhibit high selectivity, improved solubility, and oral anti-inflammatory potency, suggesting a route of investigation for related compounds in seeking novel anti-inflammatory or analgesic agents. The specific pharmacological profile of 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one could be explored within this context, particularly in understanding its potential interactions with biological targets like COX-2 (Asif, 2016).
Antioxidant Activity Studies
The critical role of antioxidants in various fields, from food engineering to pharmacy, underscores the potential for compounds like 4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one to be investigated for antioxidant properties. Analytical methods used in determining antioxidant activity could be applicable to assessing the effectiveness of this compound as an antioxidant, providing insights into its potential health benefits or applications in food preservation (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
5-amino-3-(4-ethylphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-8-3-5-9(6-4-8)11-7-10(13)12(16)15-14-11/h3-6,10H,2,7,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIFIKZVAPKTLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=O)C(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(4-ethylphenyl)-4,5-dihydropyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















